肼屈嗪丙酮酸腙

描述

Hydralazine pyruvic acid hydrazone is a derivative of hydralazine . Hydralazine is an antihypertensive agent used for the management of essential hypertension or severe hypertension associated with conditions requiring immediate action, heart failure, and pre-eclampsia or eclampsia . It was originally developed in the 1950s as a malaria treatment, but it showed antihypertensive ability and was soon repurposed .

Synthesis Analysis

A specific, high-performance liquid chromatographic technique for the measurement of hydralazine pyruvic acid hydrazone has been described . This method utilized reversed-phase chromatography for the separation of this hydrophilic metabolite of hydralazine from other fluid constituents present in serum, plasma, or urine of human volunteers and rabbits receiving hydralazine .

Molecular Structure Analysis

The structure of hydralazine pyruvic acid hydrazone has been characterized by single-crystal X-ray diffraction pattern analysis .

Chemical Reactions Analysis

Hydralazine can undergo a reversible conversion to the active hydralazine acetone hydrazone . Hydralazine is spontaneously converted to the active pyruvic acid hydrazone or the pyruvic acid hydrazone tricyclic dehydration product, and these metabolites can convert back and forth between these two forms .

科学研究应用

高血压的治疗

肼屈嗪是一种强效的血管扩张剂,已被广泛用于治疗高血压 . 它继续被用于治疗难治性高血压,这种疾病通常由肾脏病学家和其他临床医生管理 .

基因型引导疗法

基因型与 NAT2 酶活性之间存在显著联系,NAT2 酶代谢肼屈嗪 . NAT2 乙酰化缓慢者状态预测肼屈嗪水平升高,这可能导致疗效增强和不良反应增加 . 这些知识可以帮助临床医生采用个性化的肼屈嗪剂量和处方方法 .

药代动力学研究

肼屈嗪被广泛代谢,几乎完全以代谢物的形式排泄 . 肼屈嗪与丙酮酸的腙 (HPH) 被认为是人血浆中肼屈嗪的定量重要代谢物 .

癌症治疗研究

腙类化学物质,包括肼屈嗪,具有独特的生物学作用和优异的配位能力,使其成为药物研究的热门话题 . 它们正在探索其在癌症治疗中的潜力 .

药物递送系统

作用机制

Target of Action

Hydralazine pyruvic acid hydrazone, also known as 2-(1-Phthalazinylhydrazono)propanoic acid, primarily targets the vascular smooth muscle cells . The compound’s role is to induce vasodilation, which is the widening of blood vessels .

Mode of Action

The compound interacts with its targets by inhibiting the release of calcium from the sarcoplasmic reticulum and inhibiting myosin phosphorylation in arterial smooth muscle cells . This interaction results in the relaxation of the smooth muscle cells, leading to vasodilation .

Biochemical Pathways

The compound affects the biochemical pathways related to vasodilation. It is known that hydralazine rapidly forms a hydrazone with pyruvic acid in plasma or whole blood . This reaction can account for a significant proportion of systemic clearance .

Pharmacokinetics

The pharmacokinetics of hydralazine pyruvic acid hydrazone involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, hydralazine undergoes extensive acetylator phenotype-dependent first-pass metabolism . The mean fractional availability is about 0.30 to 0.35 for slow acetylators and 0.10 to 0.16 for rapid acetylators . Food may enhance the bioavailability .

Result of Action

The result of the compound’s action is the dilation of blood vessels, which can decrease systemic resistance and lower blood pressure . This makes it an effective treatment for conditions such as hypertension .

Action Environment

Environmental factors such as diet can influence the compound’s action, efficacy, and stability. For instance, food may enhance the bioavailability of the compound . Additionally, the compound’s action can be influenced by the individual’s acetylator phenotype, which is a genetically determined characteristic .

安全和危害

Patients should be cautioned regarding the risk of developing systemic lupus erythematosus syndrome . Hydralazine is not recommended in people with coronary artery disease or in those with rheumatic heart disease that affects the mitral valve . In those with kidney disease, a low dose is recommended .

未来方向

With appropriate guidance on the usage of NAT2 genotype, clinicians can adopt a personalized approach to hydralazine dosing and prescription, enabling more efficient and safe treatment of resistant hypertension . This suggests that future research could focus on the development of personalized medicine approaches for the use of hydralazine and its derivatives.

生化分析

Biochemical Properties

Hydralazine Pyruvic Acid Hydrazone is spontaneously converted from hydralazine . It interacts with various biomolecules, including enzymes and proteins, in the body. The compound plays a role in biochemical reactions, particularly in the metabolic pathways independent of acetylator phenotype .

Cellular Effects

Hydralazine Pyruvic Acid Hydrazone influences cell function by interacting with various cellular processes. It has been recognized as a quantitatively important metabolite of hydralazine in human plasma

Molecular Mechanism

The molecular mechanism of Hydralazine Pyruvic Acid Hydrazone involves its conversion from hydralazine. Hydralazine can undergo a reversible conversion to the active Hydralazine Pyruvic Acid Hydrazone . This conversion involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hydralazine Pyruvic Acid Hydrazone change over time. The compound is very unstable in plasma in vitro, with a half-life of approximately 6 minutes at 37°C

Dosage Effects in Animal Models

In animal models, the effects of Hydralazine Pyruvic Acid Hydrazone vary with different dosages. For instance, in a study involving rabbits, Hydralazine Pyruvic Acid Hydrazone at a maximum dose of 50 mumol/kg i.v. had no hypotensive effect

Metabolic Pathways

Hydralazine Pyruvic Acid Hydrazone is involved in various metabolic pathways. After oral administration, hydralazine undergoes extensive acetylator phenotype-dependent first-pass metabolism . The fact that hydralazine rapidly forms a hydrazone with pyruvic acid in plasma or whole blood can account for a significant proportion of systemic clearance .

属性

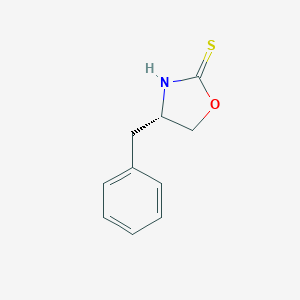

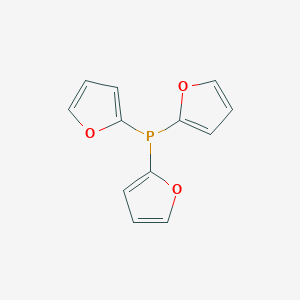

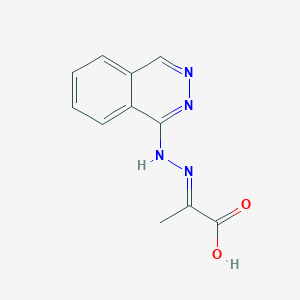

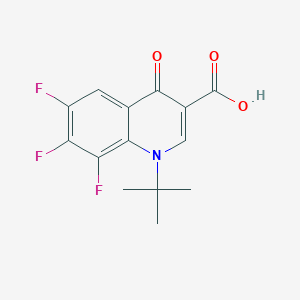

IUPAC Name |

(2E)-2-(phthalazin-1-ylhydrazinylidene)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2/c1-7(11(16)17)13-15-10-9-5-3-2-4-8(9)6-12-14-10/h2-6H,1H3,(H,14,15)(H,16,17)/b13-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGHHASVNBBLOU-NTUHNPAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=NN=CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC1=NN=CC2=CC=CC=C21)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67536-13-4 | |

| Record name | Hydralazine pyruvic acid hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067536134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydralazine pyruvate hydrazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061143 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3-Methoxy-3-oxopropyl)phenyl]acetic acid](/img/structure/B125331.png)